molecular formula C18H22N2OS B2878727 1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea CAS No. 2034478-11-8

1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea

Cat. No.: B2878727
CAS No.: 2034478-11-8
M. Wt: 314.45
InChI Key: SJAMLYUYFCNUDU-UHFFFAOYSA-N
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Description

1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea is a complex organic compound that features a thiophene ring, a cyclopentyl group, and an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common method includes the reaction of thiophene-3-carboxaldehyde with cyclopentylamine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with o-tolyl isocyanate to yield the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the urea group may produce the corresponding amine derivatives.

Scientific Research Applications

1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The thiophene ring and urea group can form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(o-tolyl)urea: Similar structure but with the thiophene ring at a different position.

    1-((1-(Furan-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea: Contains a furan ring instead of a thiophene ring.

    1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(m-tolyl)urea: Similar structure but with the tolyl group at a different position.

Uniqueness

1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-14-6-2-3-7-16(14)20-17(21)19-13-18(9-4-5-10-18)15-8-11-22-12-15/h2-3,6-8,11-12H,4-5,9-10,13H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAMLYUYFCNUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2(CCCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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